molecular formula C10H20O B14234934 2-Nonanone, 4-methyl-, (4R)- CAS No. 256472-94-3

2-Nonanone, 4-methyl-, (4R)-

Cat. No.: B14234934
CAS No.: 256472-94-3
M. Wt: 156.26 g/mol
InChI Key: JBYKHOKWOUCUDJ-SECBINFHSA-N
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Description

2-Nonanone, 4-methyl-, (4R)- is an organic compound characterized by the chemical formula C10H20O. It belongs to the class of chemicals known as methyl ketones, which are characterized by a ketone functional group positioned at the second carbon atom of a nonane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonanone, 4-methyl-, (4R)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of 2-Nonanone, 4-methyl-, (4R)- often involves the use of fixed-bed reactors where catalysts are employed to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Nonanone, 4-methyl-, (4R)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents.

    Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones .

Scientific Research Applications

2-Nonanone, 4-methyl-, (4R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nonanone, 4-methyl-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the DnaKJE-ClpB bichaperone system in bacteria, affecting protein folding and stability . This interaction is believed to occur through the binding of the compound to hydrophobic segments of proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptanone
  • 2-Undecanone
  • 2-Pentanone

Uniqueness

Compared to similar compounds, 2-Nonanone, 4-methyl-, (4R)- is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its higher molecular weight and longer carbon chain contribute to its unique physical and chemical characteristics, making it particularly useful in specific industrial applications .

Properties

CAS No.

256472-94-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(4R)-4-methylnonan-2-one

InChI

InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

JBYKHOKWOUCUDJ-SECBINFHSA-N

Isomeric SMILES

CCCCC[C@@H](C)CC(=O)C

Canonical SMILES

CCCCCC(C)CC(=O)C

Origin of Product

United States

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